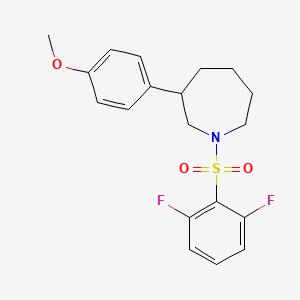

1-((2,6-Difluorophenyl)sulfonyl)-3-(4-methoxyphenyl)azepane

Description

Properties

IUPAC Name |

1-(2,6-difluorophenyl)sulfonyl-3-(4-methoxyphenyl)azepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2NO3S/c1-25-16-10-8-14(9-11-16)15-5-2-3-12-22(13-15)26(23,24)19-17(20)6-4-7-18(19)21/h4,6-11,15H,2-3,5,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNJRYICNXRGSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN(C2)S(=O)(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((2,6-Difluorophenyl)sulfonyl)-3-(4-methoxyphenyl)azepane is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a difluorophenyl sulfonyl group and a methoxyphenyl moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of 1-((2,6-Difluorophenyl)sulfonyl)-3-(4-methoxyphenyl)azepane is . The structure can be visualized as follows:

- Difluorophenyl Sulfonyl Group : This group is known for its ability to enhance solubility and biological activity.

- Methoxyphenyl Group : The methoxy substitution can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Potential mechanisms include:

- Enzyme Inhibition : Compounds with sulfonyl groups often act as inhibitors of specific enzymes, impacting metabolic pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to neurological functions.

Anticancer Activity

Recent studies have indicated that derivatives of sulfonamide compounds exhibit anticancer properties . For instance, related compounds have shown cytotoxic effects in various cancer cell lines, including hypopharyngeal tumor cells. These compounds often induce apoptosis and inhibit cell proliferation, suggesting a promising avenue for cancer therapy .

Neuroprotective Effects

Research has suggested that compounds similar to 1-((2,6-Difluorophenyl)sulfonyl)-3-(4-methoxyphenyl)azepane may possess neuroprotective properties. They can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. This inhibition could lead to increased levels of acetylcholine in the brain, enhancing cognitive function .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Sulfonamide derivatives are known to modulate inflammatory pathways, which could be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .

Case Studies and Research Findings

Comparison with Similar Compounds

Photochemical Reactivity

- The enone undergoes efficient [2+2] photodimerization in crystalline states, with a C=C bond distance of 4.035 Å facilitating head-to-head dimerization . UV-Vis studies showed complete reactant consumption after 240 minutes at λirr=300 nm, with stable dimer formation . The target compound’s saturated azepane ring and sulfonyl group would likely inhibit analogous photoreactivity.

Electronic and Physical Properties

- Crystallographic data for the enone revealed planar geometry critical for dimerization , whereas the azepane’s chair or boat conformations would alter packing efficiency.

Other Azepane Derivatives

The sulfonyl group in the target compound may enhance binding affinity in protease inhibitors or kinase targets, akin to sulfonamide drugs.

Sulfonamide-Containing Compounds

Sulfonamides (e.g., Celecoxib) are known for their electron-withdrawing and hydrogen-bonding capabilities.

Data Tables

Research Findings and Implications

- The enone’s photodimerization efficiency underlines the importance of planar, conjugated systems for [2+2] cycloadditions . Substitution with rigid or bulky groups (e.g., sulfonyl-azepane) would disrupt this process.

- The 4-methoxyphenyl group’s electron-donating effect in both compounds may stabilize charge-transfer interactions in crystalline states or biological targets.

- Fluorine atoms in the 2,6-difluorophenyl group enhance metabolic stability and lipophilicity, a feature shared across both compounds but leveraged differently due to core structure disparities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.